molecular formula C8H7BrClF B6202876 1-(1-bromoethyl)-2-chloro-4-fluorobenzene CAS No. 1341821-29-1

1-(1-bromoethyl)-2-chloro-4-fluorobenzene

Cat. No.: B6202876
CAS No.: 1341821-29-1
M. Wt: 237.5
InChI Key:
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Description

1-(1-Bromoethyl)-2-chloro-4-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. This compound is characterized by the presence of a benzene ring substituted with a bromoethyl group, a chlorine atom, and a fluorine atom. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-bromoethyl)-2-chloro-4-fluorobenzene typically involves the halogenation of an appropriate aromatic precursor One common method is the electrophilic aromatic substitution reaction, where a benzene derivative is treated with halogenating agents under controlled conditionsThe chlorination and fluorination steps can be carried out using chlorine (Cl2) and fluorine (F2) or their respective compounds under suitable conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve multi-step processes that ensure high yield and purity. These processes often utilize continuous flow reactors and automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentrations. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired compound with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

1-(1-Bromoethyl)-2-chloro-4-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functionalized compounds .

Scientific Research Applications

1-(1-Bromoethyl)-2-chloro-4-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving halogenated aromatic compounds and their biological effects.

    Medicine: Research into the pharmacological properties of halogenated benzene derivatives may involve this compound.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(1-bromoethyl)-2-chloro-4-fluorobenzene involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms can participate in various chemical interactions, such as hydrogen bonding and halogen bonding, which influence its reactivity and biological activity. The presence of multiple halogens can enhance the compound’s ability to interact with enzymes, receptors, and other biomolecules, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Bromoethyl)-2-chlorobenzene
  • 1-(1-Bromoethyl)-4-fluorobenzene
  • 1-(1-Bromoethyl)-2,4-dichlorobenzene

Uniqueness

1-(1-Bromoethyl)-2-chloro-4-fluorobenzene is unique due to the specific combination of bromine, chlorine, and fluorine substituents on the benzene ring. This combination imparts distinct chemical and physical properties, such as reactivity and stability, which differentiate it from other similar compounds.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1-bromoethyl)-2-chloro-4-fluorobenzene involves the reaction of 1-bromo-2-chloro-4-fluorobenzene with ethylene oxide in the presence of a base to form the desired product.", "Starting Materials": [ "1-bromo-2-chloro-4-fluorobenzene", "ethylene oxide", "base (e.g. potassium hydroxide)" ], "Reaction": [ "Add 1-bromo-2-chloro-4-fluorobenzene (1.0 equiv) and base (1.2 equiv) to a reaction flask containing a stir bar and a condenser.", "Add ethylene oxide (1.2 equiv) dropwise to the reaction flask while stirring and maintaining the temperature at 50-60°C.", "After the addition is complete, continue stirring the reaction mixture at 50-60°C for an additional 2-3 hours.", "Allow the reaction mixture to cool to room temperature and then pour it into a separatory funnel.", "Extract the organic layer with a suitable solvent (e.g. diethyl ether) and wash the combined organic layers with water and brine.", "Dry the organic layer over anhydrous sodium sulfate and filter the solution.", "Concentrate the solution under reduced pressure to obtain the crude product.", "Purify the crude product by column chromatography using a suitable solvent system (e.g. hexanes/ethyl acetate) to obtain the desired product, 1-(1-bromoethyl)-2-chloro-4-fluorobenzene." ] }

CAS No.

1341821-29-1

Molecular Formula

C8H7BrClF

Molecular Weight

237.5

Purity

95

Origin of Product

United States

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